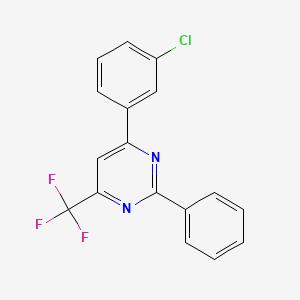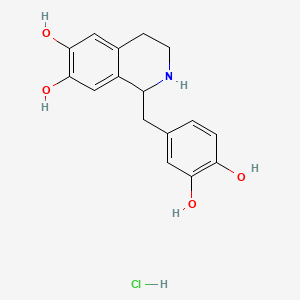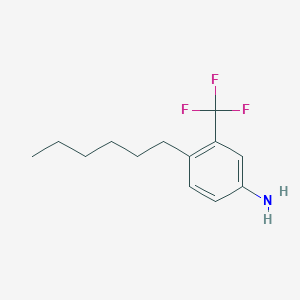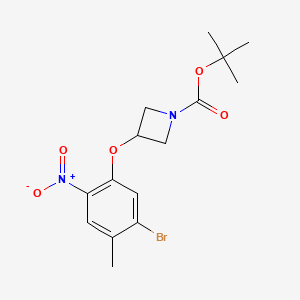![molecular formula C35H32N2O7 B13733589 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid](/img/structure/B13733589.png)
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid: is a complex organic compound characterized by its unique structure, which includes fluorenylmethoxycarbonyl (Fmoc) groups. These groups are commonly used in peptide synthesis due to their ability to protect amino acids during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid typically involves multiple steps. The process begins with the protection of the amino group using the Fmoc group. This is followed by the introduction of the ethoxy group through a series of reactions, including esterification and amidation. The final step involves the deprotection of the Fmoc groups under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl groups.
Reduction: Reduction reactions can be used to modify the ethoxy group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution but often involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid is used as a building block in peptide synthesis. Its Fmoc groups protect amino acids during the synthesis process, allowing for the sequential addition of amino acids to form peptides.
Biology: In biological research, this compound is used to study protein interactions and functions. The protected amino acids can be incorporated into peptides and proteins, which are then used in various assays and experiments.
Medicine: In medicine, the compound is explored for its potential in drug development. Its ability to protect amino acids makes it useful in the synthesis of peptide-based drugs, which can target specific proteins or pathways in the body.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of complex molecules with specific properties, which can be used in various applications, including pharmaceuticals and biotechnology.
Mécanisme D'action
The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc groups protect the amino acids from unwanted reactions during the synthesis process. When the desired peptide sequence is achieved, the Fmoc groups are removed under basic conditions, revealing the free amino acids.
Molecular Targets and Pathways: The compound primarily targets amino acids and peptides during the synthesis process. It does not have a specific biological target or pathway but is used to facilitate the creation of peptides and proteins for research and therapeutic purposes.
Comparaison Avec Des Composés Similaires
(2S)-2-(tert-Butoxycarbonylamino)-3-[2-(tert-butoxycarbonylamino)ethoxy]propanoic acid: This compound uses tert-butoxycarbonyl (Boc) groups instead of Fmoc groups for amino acid protection.
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(tert-butoxycarbonylamino)ethoxy]propanoic acid: This compound uses a combination of Fmoc and Boc groups for protection.
Uniqueness: The uniqueness of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid lies in its dual Fmoc protection, which provides robust protection for amino acids during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins, where multiple protection steps are required.
Propriétés
Formule moléculaire |
C35H32N2O7 |
|---|---|
Poids moléculaire |
592.6 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid |
InChI |
InChI=1S/C35H32N2O7/c38-33(39)32(37-35(41)44-20-31-28-15-7-3-11-24(28)25-12-4-8-16-29(25)31)21-42-18-17-36-34(40)43-19-30-26-13-5-1-9-22(26)23-10-2-6-14-27(23)30/h1-16,30-32H,17-21H2,(H,36,40)(H,37,41)(H,38,39)/t32-/m0/s1 |
Clé InChI |
CYTWYSWBCSNYGP-YTTGMZPUSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate](/img/structure/B13733552.png)





![Hydroquinone, bis[bis(1-aziridinyl)phosphinate]](/img/structure/B13733572.png)
